molecular formula C18H13ClN2O4 B4407385 5-chloro-N-(2-methoxy-5-nitrophenyl)-1-naphthamide

5-chloro-N-(2-methoxy-5-nitrophenyl)-1-naphthamide

Cat. No. B4407385
M. Wt: 356.8 g/mol
InChI Key: NVEXKYVAQJDNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-methoxy-5-nitrophenyl)-1-naphthamide, commonly known as MNAC, is a chemical compound that has found various applications in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

MNAC has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. MNAC has also been investigated for its ability to modulate the immune system and reduce inflammation, which could be useful in the treatment of autoimmune diseases.

Mechanism of Action

MNAC inhibits the activity of CK2 by binding to its catalytic subunit. CK2 is a serine/threonine kinase that is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, MNAC disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
MNAC has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. MNAC has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

MNAC is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes. However, its low solubility in aqueous solutions can limit its use in certain experiments. MNAC is also sensitive to light and air, which can lead to degradation and loss of activity.

Future Directions

There are several future directions for the research on MNAC. One area of interest is the development of MNAC derivatives with improved solubility and stability. Another area of research is the investigation of the potential of MNAC as a therapeutic agent for autoimmune diseases. Additionally, the role of CK2 in other cellular processes, such as DNA repair and transcriptional regulation, could be further explored using MNAC as a tool.

properties

IUPAC Name

5-chloro-N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-25-17-9-8-11(21(23)24)10-16(17)20-18(22)14-6-2-5-13-12(14)4-3-7-15(13)19/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEXKYVAQJDNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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